TAK-981 (TAK-981), also known as [(1R,2S,4R)-4-[[5-[[4-((1R)-7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthien-2-yl]carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate, is a selective inhibitor of the SUMOylation pathway. [] It functions by covalently binding to the small ubiquitin-like modifier (SUMO) protein, thereby preventing the transfer of SUMO from the SUMO-activating enzyme (SAE) to the SUMO-conjugating enzyme UBC9. [] This inhibition of SUMOylation disrupts various cellular processes, particularly those related to tumor cell survival and proliferation, and enhances immune responses against cancer. []
While a detailed synthetic route for TAK-981 is not publicly available, the discovery and optimization process have been outlined. [] Researchers focused on identifying mechanism-based inhibitors of SAE that could form a stable SUMO-inhibitor adduct within the enzyme's catalytic site. [] Optimization efforts focused on enhancing the selectivity of the inhibitor against related enzymes and maximizing the residence time of the adduct. [] This iterative process led to the identification of compounds with potent cellular pathway inhibition and prolonged pharmacodynamic effects, culminating in the discovery of TAK-981.
TAK-981's primary chemical reaction involves the formation of a covalent adduct with the SUMO protein. [] This mechanism-based inhibition involves TAK-981 binding to the active site of SAE and reacting with the activated SUMO, creating a stable SUMO-TAK-981 adduct. [] This adduct prevents further transfer of SUMO to target proteins, effectively inhibiting SUMOylation.
TAK-981's mechanism of action centers around its ability to inhibit SUMOylation by targeting SAE. [] SUMOylation is a reversible post-translational modification crucial for regulating various cellular processes, including DNA repair, cell cycle progression, and immune responses. [] By forming a covalent adduct with SUMO, TAK-981 blocks the transfer of SUMO to target proteins, preventing their SUMOylation. []
This inhibition has several downstream effects. In tumor cells, TAK-981 disrupts crucial pathways involved in proliferation, survival, DNA repair, and metastasis, ultimately leading to cell cycle arrest and cell death. [, ] TAK-981 has also been shown to enhance antitumor immune responses. [] By inhibiting SUMOylation, TAK-981 promotes type I interferon (IFN1) production and signaling in various immune cells, including macrophages, dendritic cells, and NK cells. [, ] This leads to increased activation of these cells, promoting enhanced phagocytosis, cytotoxicity, and antigen presentation, ultimately contributing to a more robust anti-tumor immune response. [, , , ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6